molecular formula C19H18N6O2 B2529355 5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415491-88-0

5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B2529355
M. Wt: 362.393
InChI Key: UKBWSQAMMQQXGW-UHFFFAOYSA-N
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Description

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new compounds with potential therapeutic effects. These compounds could be tested for their in-vitro activity against various disease conditions .

properties

IUPAC Name

5-benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-23-16-13(7-22-23)17(21-11-20-16)24-9-14-15(10-24)19(27)25(18(14)26)8-12-5-3-2-4-6-12/h2-7,11,14-15H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBWSQAMMQQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

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